

The Chemistry of BP Light 550 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	BP Light 550 carboxylic acid				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of **BP Light 550 carboxylic acid**, a fluorescent dye increasingly utilized in biological and pharmaceutical research. This document details the available physicochemical and spectroscopic data, outlines general experimental protocols for its use, and provides visualizations of key workflows.

Introduction to BP Light 550 Carboxylic Acid

BP Light 550 carboxylic acid is a fluorescent dye belonging to the cyanine family of synthetic dyes. It is characterized by its vibrant orange-to-red fluorescence, making it a suitable alternative to other rhodamine derivatives such as Alexa Fluor™ 555, TRITC, and Cy3™ dye[1]. A key feature of BP Light 550 is its high water solubility, which facilitates its use in aqueous biological buffers and allows for a high dye-to-protein labeling ratio without causing precipitation of the resulting conjugates[1]. The carboxylic acid functional group provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.

Physicochemical and Spectroscopic Properties

While a detailed datasheet with all physicochemical and spectroscopic properties for **BP Light 550 carboxylic acid** is not publicly available, the following information has been compiled from the manufacturer and analogous compounds within the "BP Light" series.



Table 1: Physicochemical Properties of BP Light 550 Carboxylic Acid

Property	Value	Reference
Catalog Number	BP-26247	[1]
Molecular Weight	943 g/mol	[1]
Appearance	Reported as an orange-to-red solid	[1]
Solubility	High solubility in water	[1]

Table 2: Spectroscopic Properties of BP Light 550 Series and Related Dyes

Property	BP Light 550 (General)	BP Light 488	BP Light 680	BDP 630/650
Excitation Maximum (λex)	~560 nm	493 nm	692 nm	628 nm
Emission Maximum (λem)	Not Specified	518 nm	709 nm	642 nm
Extinction Coefficient (ε)	Not Specified	73,000 cm ⁻¹ M ⁻¹	140,000 cm ⁻¹ M ⁻¹	97,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	Not Specified	Not Specified	Not Specified	0.91
Reference	[2]	[3]	[4]	[5]

Note: Specific spectroscopic data for **BP Light 550 carboxylic acid** is not readily available. The data for related dyes from the same manufacturer are provided for illustrative purposes.

Chemical Structure and Synthesis

The precise chemical structure of **BP Light 550 carboxylic acid** is proprietary. However, based on its classification as a cyanine dye, it likely consists of two nitrogen-containing



heterocyclic rings (such as indolenine) joined by a polymethine bridge. The carboxylic acid group is typically attached to one of the heterocyclic rings to provide a point of conjugation.

A general synthetic approach for cyanine dyes involves the condensation of two quaternized nitrogen-containing heterocyclic precursors. One precursor typically contains an activated methyl group, while the other is a hemiacetal or a related derivative. The length of the polymethine chain, which dictates the absorption and emission wavelengths, is determined by the choice of the linking reagent.

Experimental Protocols

The following are detailed, generalized methodologies for the use of carboxylic acid-containing fluorescent dyes like BP Light 550 for labeling biomolecules.

Protein Labeling via Amide Bond Formation

The carboxylic acid group of BP Light 550 can be conjugated to primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- BP Light 550 carboxylic acid
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)

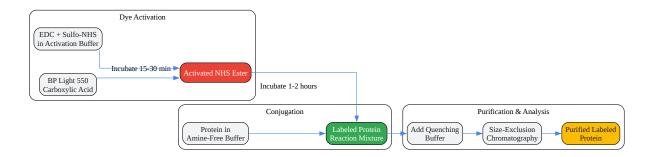
Protocol:



- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- · Activation of Carboxylic Acid:
 - Prepare a fresh solution of EDC and sulfo-NHS in the Activation Buffer.
 - Add a 10- to 20-fold molar excess of EDC and sulfo-NHS to the BP Light 550 carboxylic acid.
 - Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
- · Conjugation:
 - Add the activated BP Light 550 dye to the protein solution. A molar excess of the dye over the protein (e.g., 10- to 20-fold) is typically used.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.
- Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~560 nm).

Workflow for Protein Labeling





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Caption: Workflow for labeling a protein with **BP Light 550 carboxylic acid**.

Biological Applications and Mechanism of Action

BP Light 550 carboxylic acid is primarily used as a fluorescent label in a variety of biological applications. As a labeling reagent, it does not have an intrinsic biological mechanism of action or a specific signaling pathway that it modulates. Its utility lies in its ability to be covalently attached to a biomolecule of interest, thereby rendering that molecule fluorescent.

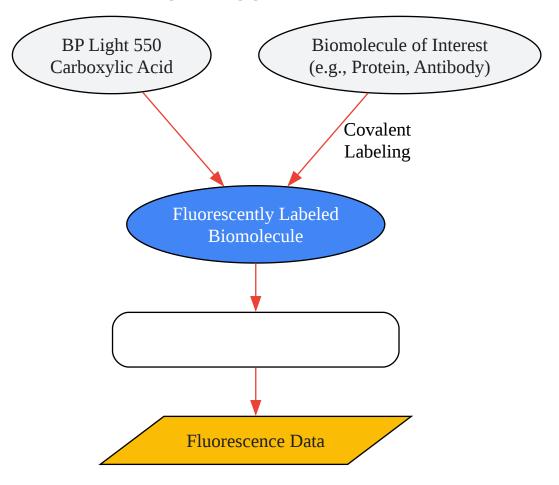
Common Applications:

- Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins or other molecules within cells and tissues.
- Flow Cytometry: Identifying and sorting cells based on the presence of a labeled cell surface marker.
- Western Blotting: Detecting specific proteins in a complex mixture.



 Immunofluorescence Assays: Detecting specific antigens in cells and tissues using labeled antibodies.

Logical Relationship in Application



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Caption: Logical flow from the dye to the generation of experimental data.

Conclusion

BP Light 550 carboxylic acid is a valuable tool for researchers in the life sciences, offering a bright and water-soluble fluorescent label for the study of biomolecules. While specific physicochemical data for this particular dye are limited, its properties can be inferred from related compounds in the same product family. The generalized protocols for conjugation provide a solid starting point for its application in a wide range of fluorescence-based assays. As with any labeling procedure, optimization of the reaction conditions is recommended to



achieve the desired degree of labeling and to ensure that the biological activity of the labeled molecule is retained.

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- To cite this document: BenchChem. [The Chemistry of BP Light 550 Carboxylic Acid: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622343#understanding-the-chemistry-of-bp-light-550-carboxylic-acid]

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